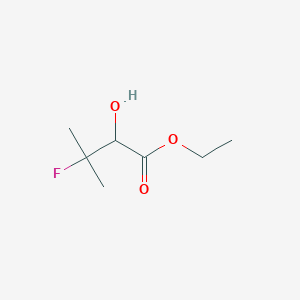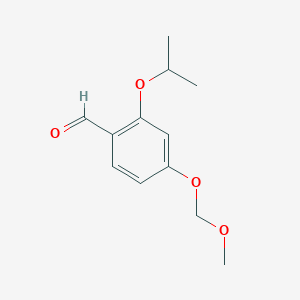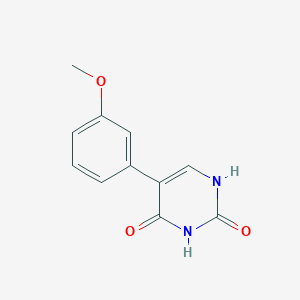
(2,4)-Dihydroxy-5-(3-methoxyphenyl)pyrimidine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4)-Dihydroxy-5-(3-methoxyphenyl)pyrimidine, 95% is a chemical compound that is used in various scientific research applications. It is a highly versatile compound that can be used for a variety of purposes, ranging from synthesizing new compounds to studying the biochemical and physiological effects of various compounds.
Wissenschaftliche Forschungsanwendungen
(2,4)-Dihydroxy-5-(3-methoxyphenyl)pyrimidine, 95% has a variety of scientific research applications. It is commonly used in the synthesis of other compounds, such as pharmaceuticals and agrochemicals, as well as for studying the biochemical and physiological effects of various compounds. It can also be used to study the structure and function of proteins, enzymes, and other biological molecules. Additionally, it can be used in the synthesis of new compounds, as well as in the development of new drugs and therapies.
Wirkmechanismus
The mechanism of action of (2,4)-Dihydroxy-5-(3-methoxyphenyl)pyrimidine, 95% is not yet fully understood. However, it is believed to act by binding to certain receptors in the body and modulating the activity of those receptors. It is also believed to interact with other molecules in the body, such as enzymes, to affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2,4)-Dihydroxy-5-(3-methoxyphenyl)pyrimidine, 95% are not yet fully understood. However, it is believed to have a variety of effects on the body, including modulating the activity of certain receptors, affecting the activity of enzymes, and affecting the transport of certain molecules in the body. It is also believed to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
(2,4)-Dihydroxy-5-(3-methoxyphenyl)pyrimidine, 95% has a number of advantages and limitations when used in lab experiments. One of the main advantages is that it is a highly versatile compound, which makes it suitable for a variety of scientific research applications. Additionally, it is relatively stable and can be stored for long periods of time without degrading. However, it is also a highly reactive compound and should be handled with care in order to avoid any accidental reactions. Additionally, it is not suitable for use in clinical trials, as its effects on humans are not yet fully understood.
Zukünftige Richtungen
There are a variety of future directions that could be explored in relation to (2,4)-Dihydroxy-5-(3-methoxyphenyl)pyrimidine, 95%. One potential direction is to further study the biochemical and physiological effects of this compound and its potential therapeutic applications. Additionally, further research could be conducted into its potential interactions with other molecules in the body, as well as its potential use in the synthesis of new compounds. Finally, further research could be conducted into its potential use in the development of new drugs and therapies.
Synthesemethoden
The synthesis of (2,4)-Dihydroxy-5-(3-methoxyphenyl)pyrimidine, 95% can be achieved via a variety of methods. The most common method is the condensation reaction between 2,4-dihydroxy-5-methoxyphenylpyrimidine and formaldehyde. The reaction is catalyzed by an acid, such as hydrochloric acid, and the resulting product is a white crystalline solid. Other methods for synthesizing this compound include the use of a Grignard reagent, a Wittig reaction, and a Claisen condensation.
Eigenschaften
IUPAC Name |
5-(3-methoxyphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-8-4-2-3-7(5-8)9-6-12-11(15)13-10(9)14/h2-6H,1H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDYRLBVHCEQHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![t-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B6314042.png)
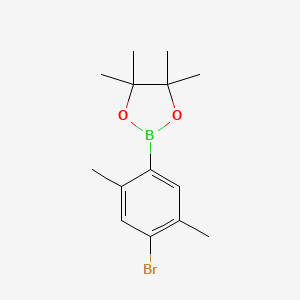
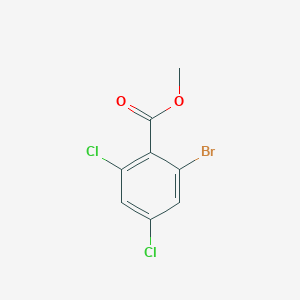



![{[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methyl}amine dihydrochloride](/img/structure/B6314069.png)
